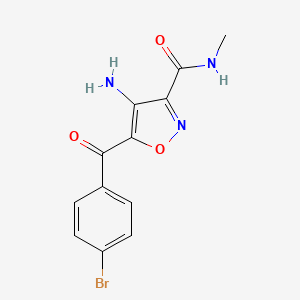
1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide is an organic compound with the molecular formula C9H20BrNO. It is a quaternary ammonium salt, typically appearing as a white crystalline powder. This compound is known for its solubility in water and various organic solvents, making it versatile for different applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide typically involves the reaction of 1-methylpyrrolidine with 2-bromoethanol under controlled conditions. The reaction proceeds via nucleophilic substitution, where the bromide ion acts as the leaving group, and the ethoxyethyl group is introduced to the nitrogen atom of the pyrrolidine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure optimal yield .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with enhanced reaction conditions to increase efficiency and yield. This may involve the use of continuous flow reactors, higher purity reagents, and automated systems to monitor and control the reaction parameters.
化学反応の分析
Types of Reactions: 1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to yield secondary amines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions are often carried out in polar solvents like water or alcohols, with the presence of a base to facilitate the substitution.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidinium salts depending on the nucleophile used.
科学的研究の応用
1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of ionic liquids for various industrial processes.
作用機序
The mechanism by which 1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide exerts its effects is primarily through its interaction with biological membranes. The compound can disrupt membrane integrity by integrating into the lipid bilayer, leading to increased permeability and potential cell lysis. This action is particularly relevant in its antimicrobial applications, where it targets bacterial cell walls and membranes .
類似化合物との比較
- 1-(2-Hydroxyethyl)-1-methylpyrrolidin-1-ium bromide
- 1-(2-Methoxyethyl)-1-methylpyrrolidin-1-ium bromide
- 1-(2-Propoxyethyl)-1-methylpyrrolidin-1-ium bromide
Comparison: 1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide is unique due to its ethoxyethyl group, which imparts specific solubility and reactivity characteristics. Compared to its analogs, it offers a balance between hydrophilicity and lipophilicity, making it suitable for a broader range of applications. Its antimicrobial properties are also enhanced due to the optimal chain length of the ethoxyethyl group, which facilitates better interaction with microbial membranes .
特性
CAS番号 |
833446-39-2 |
|---|---|
分子式 |
C9H20BrNO |
分子量 |
238.17 g/mol |
IUPAC名 |
1-(2-ethoxyethyl)-1-methylpyrrolidin-1-ium;bromide |
InChI |
InChI=1S/C9H20NO.BrH/c1-3-11-9-8-10(2)6-4-5-7-10;/h3-9H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
SJTNNBAOPGDZAJ-UHFFFAOYSA-M |
正規SMILES |
CCOCC[N+]1(CCCC1)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine](/img/structure/B14210285.png)



![Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl-](/img/structure/B14210317.png)
![6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14210327.png)


![(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane]](/img/structure/B14210341.png)
![Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl-](/img/structure/B14210354.png)
methanone](/img/structure/B14210364.png)
![1-Bromo-3-({3-[(4-hexylphenyl)ethynyl]phenyl}ethynyl)benzene](/img/structure/B14210369.png)
